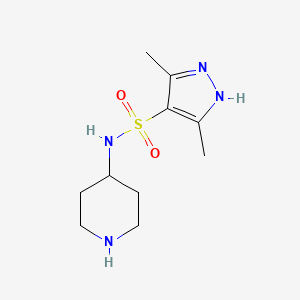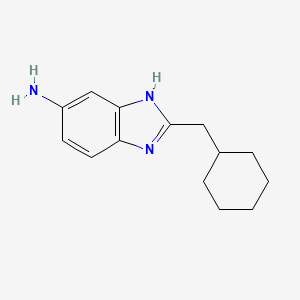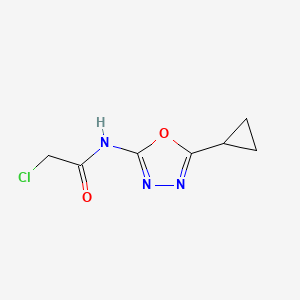![molecular formula C12H16O2S B1414949 Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate CAS No. 875256-85-2](/img/structure/B1414949.png)
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate
Descripción general
Descripción
“Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate” is a chemical compound with the molecular formula C12H16O2S and a molecular weight of 224.32 . It is used for research purposes .
Physical And Chemical Properties Analysis
“Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate” has a molecular weight of 224.32 and a molecular formula of C12H16O2S . It’s stored at room temperature . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Synthetic Applications and Chemical Transformations
- The study on hydrolytic transformations of phenyloxy(or sulfanyl)acetic acids under microwave irradiation in an alkaline medium points towards the development of N-arylsulfonyl aminoacetic acids. Such transformations suggest the utility of related sulfanyl acetate compounds in synthesizing complex organic structures which could have various applications in material science and pharmaceuticals (Rudyakova et al., 2006).
Potential Pharmacological Properties
- Research on the cyclization of thiosemicarbazides to triazole and thiadiazole derivatives reveals the pharmacological interest in sulfanyl acetate compounds. Such compounds were evaluated for their effect on the central nervous system in mice, indicating their potential utility in the development of new CNS-active drugs (Maliszewska-Guz et al., 2005).
Antileukotrienic Drug Synthesis
- The synthesis of compounds with potential antileukotrienic activity, involving sulfanyl groups, showcases the role of such chemicals in creating new drugs that could manage conditions like asthma and allergies by targeting leukotriene pathways (Jampílek et al., 2004).
Material Science and Polymerization
- The MADIX/RAFT mechanism, employing a xanthate as the reversible chain-transfer agent, for the living radical polymerization of vinyl acetate in miniemulsion, demonstrates the application of related sulfanyl acetate compounds in the field of polymer science. This process leads to stable latexes with potential applications in coatings, adhesives, and various polymeric materials (Simms et al., 2005).
Antimicrobial Activity
- Synthesis and screening of new benzimidazole derivatives, including sulfanyl acetates, for antimicrobial activity, highlight their potential use in developing new antimicrobial agents. Such compounds could contribute to the fight against drug-resistant bacterial strains, an ongoing challenge in medical treatment (Manjula et al., 2011).
Propiedades
IUPAC Name |
methyl 2-(4-propan-2-ylphenyl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-9(2)10-4-6-11(7-5-10)15-8-12(13)14-3/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVQTSRRLQMUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



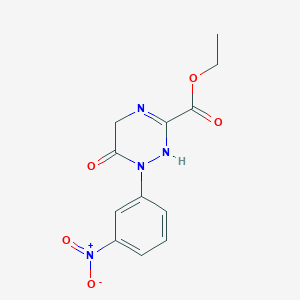
![N-[(4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1414870.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1414872.png)
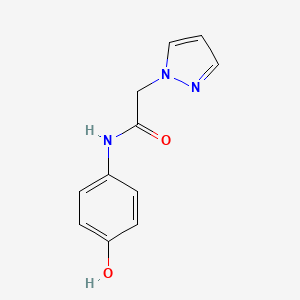
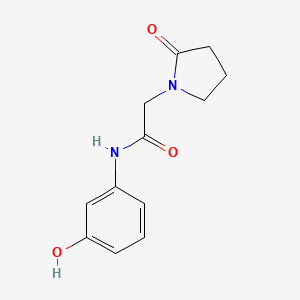
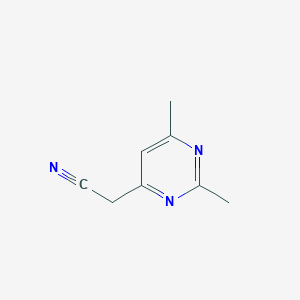
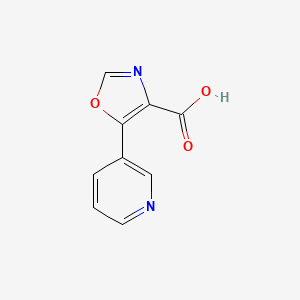
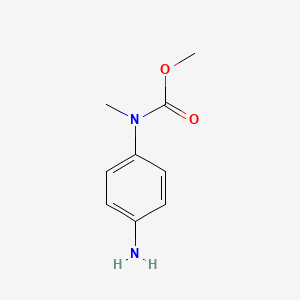
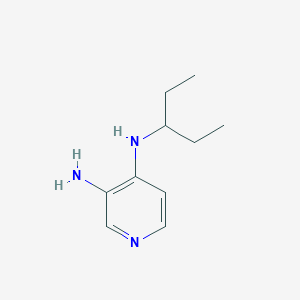
![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)
![N-[4-(dimethylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1414883.png)
